N-cyclopropyl-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine-2-carboxamide
Description
N-cyclopropyl-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine-2-carboxamide is a compound that contains a trifluoromethyl group and a thiazole ring.
Properties
Molecular Formula |
C12H14F3N3O2S |
|---|---|
Molecular Weight |
321.32 g/mol |
IUPAC Name |
N-cyclopropyl-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine-2-carboxamide |
InChI |
InChI=1S/C12H14F3N3O2S/c13-12(14,15)9-6-21-11(17-9)18-3-4-20-8(5-18)10(19)16-7-1-2-7/h6-8H,1-5H2,(H,16,19) |
InChI Key |
KIGFDKPNLSOECZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2CN(CCO2)C3=NC(=CS3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-cyclopropyl-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine-2-carboxamide generally involves the following steps:
Formation of the thiazole ring: This can be achieved through the reaction of appropriate starting materials under specific conditions to form the thiazole ring.
Introduction of the trifluoromethyl group: This step involves the incorporation of the trifluoromethyl group into the thiazole ring, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Cyclopropylation: The cyclopropyl group is introduced into the molecule through a cyclopropanation reaction.
Morpholine ring formation: The morpholine ring is formed through a series of reactions involving appropriate starting materials and conditions.
Chemical Reactions Analysis
N-cyclopropyl-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
N-cyclopropyl-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine-2-carboxamide has several scientific research applications:
Pharmaceuticals: It is used in the development of new drugs due to its unique chemical structure and potential biological activity.
Agrochemicals: The compound is used in the development of new agrochemical products, including pesticides and herbicides.
Material Science: It is used in the synthesis of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and thiazole ring play a crucial role in its activity, allowing it to bind to specific receptors or enzymes and exert its effects .
Comparison with Similar Compounds
N-cyclopropyl-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine-2-carboxamide can be compared with other similar compounds, such as:
N-cyclopropyl-4-[5-(trifluoromethyl)pyridin-2-yl]morpholine-2-carboxamide: This compound also contains a trifluoromethyl group and a morpholine ring but has a pyridine ring instead of a thiazole ring.
N-cyclopropyl-1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide: This compound contains a triazole ring and a fluorophenyl group, making it structurally different from the thiazole-containing compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
